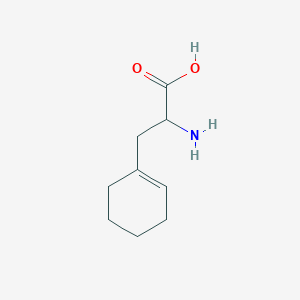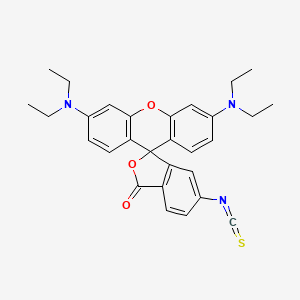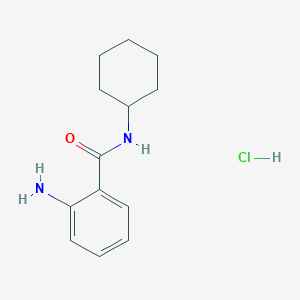
4-tert-Butyl-1-ethynylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-1-ethynylcyclohexanol is an organic compound with the molecular formula C12H20O. It is a cyclohexanol derivative with a tert-butyl group and an ethynyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-1-ethynylcyclohexanol can be synthesized through several methods. One common approach involves the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) as a reducing agent . The reaction typically takes place in an alcohol solvent, such as methanol, under mild conditions. The reduction process converts the carbonyl group of the ketone to a hydroxyl group, resulting in the formation of the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-ethynylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-tert-butyl-1-ethynylcyclohexanone, while substitution reactions can lead to various halogenated derivatives.
Scientific Research Applications
4-tert-Butyl-1-ethynylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-ethynylcyclohexanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanol: Similar structure but lacks the ethynyl group.
4-tert-Butylphenol: Contains a phenol group instead of a cyclohexanol ring.
4-tert-Butyl-1-cyclohexen-1-yl: Contains a double bond in the cyclohexane ring.
Uniqueness
4-tert-Butyl-1-ethynylcyclohexanol is unique due to the presence of both a tert-butyl group and an ethynyl group on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
20325-03-5 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-tert-butyl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h1,10,13H,6-9H2,2-4H3 |
InChI Key |
BPCZRRZEJCLZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)


![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)


![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)

![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)
